N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O2S2/c1-15-28-30-23(36-15)27-21(33)14-35-24-31-29-20(32(24)19-5-3-2-4-6-19)13-26-22(34)25-10-16-7-17(11-25)9-18(8-16)12-25/h16-19H,2-14H2,1H3,(H,26,34)(H,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPHLUHADYUPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the adamantane and triazole rings, followed by the introduction of the thiadiazole and cyclohexyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: shares structural similarities with other compounds containing triazole, thiadiazole, and adamantane moieties.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 584.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N6O3S4 |
| Molecular Weight | 584.8 g/mol |
| IUPAC Name | N-cyclohexyl-2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
| InChI Key | DBKHMUHMZZPSQO-UHFFFAOYSA-N |
The compound's biological activity is attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects. For instance, compounds with similar structures have been shown to exhibit anti-cancer properties by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazole and triazole exhibit significant antimicrobial effects. For example, compounds similar to N-{[4-cyclohexyl...]} have shown effectiveness against a range of bacteria and fungi. A related study indicated that mercapto-substituted 1,2,4-triazoles possess notable antimicrobial properties .
Anticancer Potential
Research involving triazole derivatives has highlighted their potential in cancer treatment. Specific compounds have been tested against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), showing IC50 values indicating effective inhibition of cell proliferation . The compound's ability to induce apoptosis in these cells suggests a promising avenue for further investigation.
Cholinesterase Inhibition
Compounds with similar structural motifs have been evaluated for their cholinesterase inhibitory activities. For instance, certain derivatives have shown significant inhibition against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer's . This suggests that N-{[4-cyclohexyl...]} could also exhibit similar properties.
Case Studies
- Antimicrobial Screening : A study screened various thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing promising results for compounds closely related to N-{[4-cyclohexyl...]} .
- Cancer Cell Line Testing : A series of triazolethione derivatives were tested against colon and breast cancer cell lines, with some compounds demonstrating IC50 values as low as 6.2 μM for HCT-116 cells .
- Cholinesterase Activity : Another study examined the cholinesterase inhibitory effects of nitrogen-containing heterocycles, finding that certain compounds showed comparable activity to established drugs used in Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
